

Application Note: Spectrofluorimetric Determination of Ethopabate in Veterinary Formulations

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Compound of Interest

Compound Name: *Ethopabate*

Cat. No.: *B1671619*

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Introduction

Ethopabate is an anticoccidial agent commonly used in the poultry industry to prevent and treat coccidiosis.[1][2] The presence of drug residues in edible tissues is a significant concern for human consumers, as it can lead to toxic effects, allergic reactions, and the development of bacterial resistance.[1][2] Consequently, the development of sensitive, rapid, and reliable analytical methods for the determination of **Ethopabate** in veterinary formulations and animal tissues is of paramount importance. This application note details a spectrofluorimetric method for the quantification of **Ethopabate**, leveraging its native fluorescence. This approach offers a simple, cost-effective, and environmentally friendly alternative to more complex chromatographic techniques.[1][2] The method is based on measuring the intrinsic fluorescence of **Ethopabate** in an aqueous solution, providing a straightforward and efficient means of analysis.[1][2]

Principle

The method relies on the native fluorescence of **Ethopabate** in water. When excited at its maximum excitation wavelength (λ_{ex}), **Ethopabate** emits light at a corresponding maximum emission wavelength (λ_{em}). The intensity of the emitted fluorescence is directly proportional to the concentration of **Ethopabate** over a defined range, forming the basis for its quantitative determination.

Experimental Protocols

1. Instrumentation and Reagents

- Spectrofluorometer: A fluorescence spectrophotometer equipped with a xenon lamp and quartz cuvettes (1 cm path length).
- Vortex Mixer
- Centrifuge
- pH Meter
- Analytical Balance
- Volumetric flasks and pipettes
- **Ethopabate** reference standard: (Purity > 99%)
- Deionized water
- Methanol (HPLC grade)

2. Preparation of Standard Stock and Working Solutions

- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of **Ethopabate** reference standard and dissolve it in a small amount of methanol in a 100 mL volumetric flask. Bring to volume with deionized water. This solution should be stored at 4°C, protected from light.
- Working Standard Solutions (2-100 ng/mL): Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with deionized water.

3. Sample Preparation (Veterinary Formulations - Powder/Premix)

- Accurately weigh a portion of the homogenized veterinary formulation powder/premix equivalent to a known concentration of **Ethopabate**.
- Transfer the weighed sample to a 100 mL volumetric flask.

- Add approximately 70 mL of deionized water and sonicate for 15 minutes to ensure complete dissolution of **Ethopabate**.
- Allow the solution to cool to room temperature and then dilute to the mark with deionized water.
- Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
- Further dilute an aliquot of the filtered solution with deionized water to obtain a final concentration within the linear working range (2-100 ng/mL).

4. Spectrofluorimetric Measurement

- Set the excitation wavelength of the spectrofluorometer to 270 nm and the emission wavelength to 364 nm.[\[1\]](#)[\[2\]](#)
- Optimize the slit widths for both excitation and emission monochromators to achieve maximum fluorescence intensity and an adequate signal-to-noise ratio.
- Use deionized water as a blank to zero the instrument.
- Measure the fluorescence intensity of each working standard solution and the prepared sample solutions.
- Record the fluorescence intensity readings.

5. Calibration Curve and Quantification

- Construct a calibration curve by plotting the fluorescence intensity of the working standard solutions against their corresponding concentrations (ng/mL).
- Perform a linear regression analysis on the calibration data to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (r^2).
- Determine the concentration of **Ethopabate** in the sample solutions by interpolating their fluorescence intensity values on the calibration curve.

- Calculate the final concentration of **Ethopabate** in the original veterinary formulation, taking into account the initial sample weight and all dilution factors.

Data Presentation

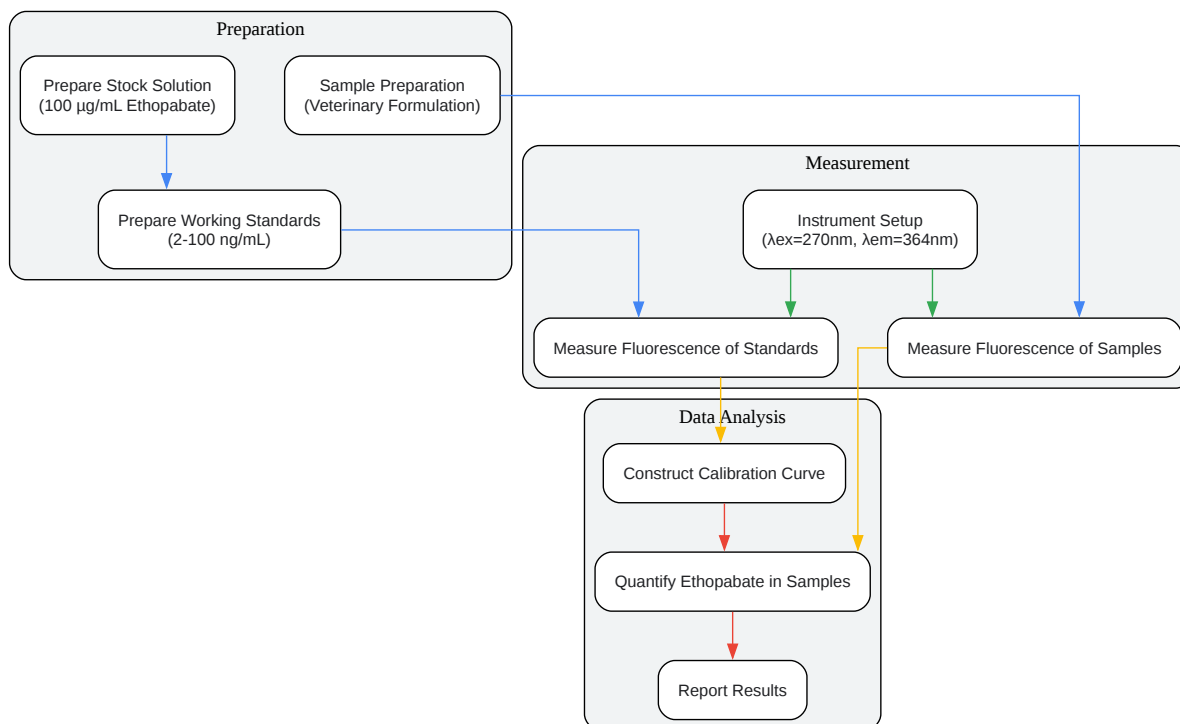
Table 1: Method Validation Parameters for Spectrofluorimetric Determination of **Ethopabate**

Parameter	Result
Excitation Wavelength (λ_{ex})	270 nm[1][2]
Emission Wavelength (λ_{em})	364 nm[1][2]
Linearity Range	2-100 ng/mL[1][2]
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	2.9 ng/g[1][2]
Limit of Quantification (LOQ)	9.8 ng/g[1][2]

Table 2: Recovery Study of **Ethopabate** in Spiked Veterinary Formulations

Formulation Type	Spiked Concentration (ng/mL)	Measured Concentration (ng/mL)	Recovery (%)
Powder A	20	19.8	99.0
Powder A	50	49.2	98.4
Powder A	80	79.5	99.4
Premix B	20	20.3	101.5
Premix B	50	51.1	102.2
Premix B	80	80.9	101.1

Experimental Workflow Diagram



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Caption: Experimental workflow for the spectrofluorimetric determination of **Ethopabate**.

Conclusion

The described spectrofluorimetric method provides a simple, rapid, and sensitive means for the determination of **Ethopabate** in veterinary formulations. The procedure, which relies on the native fluorescence of the analyte in an aqueous medium, minimizes the use of organic solvents, aligning with the principles of green analytical chemistry.[1][2] The method exhibits excellent linearity, low detection and quantification limits, and high recovery rates, making it suitable for routine quality control analysis of **Ethopabate** in a variety of veterinary products.

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References

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- 2. Ethopabate | CAS:59-06-3 | High Purity | Manufacturer BioCrick [biocrick.com]
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